
Voclosporin
Overview
Description
Voclosporin is a novel calcineurin inhibitor (CNI) approved in 2021 by the U.S. FDA for the treatment of lupus nephritis (LN) . Structurally, it is a modified analogue of cyclosporine, featuring a methyl group addition to the amino acid-1 residue (Figure 1) . This modification enhances its binding affinity to calcineurin, resulting in a 4–5-fold higher in vitro potency compared to cyclosporine . Additionally, the altered metabolic profile reduces nephrotoxicity, a common limitation of traditional CNIs . This compound is administered orally and exhibits predictable pharmacokinetics (PK), with steady-state trough concentrations achievable without therapeutic drug monitoring .
Clinical trials have demonstrated its efficacy in LN, where it significantly reduces proteinuria and improves renal response rates when combined with mycophenolate mofetil (MMF) and low-dose steroids .
Preparation Methods
Voclosporin is synthesized through a controlled process that involves the preparation of mixtures of (E) and (Z)-isomers. The industrial production method ensures a customizable mixture of these isomers, with the (E) isomer being prevalent (90-95%) to reduce toxicity .
Chemical Reactions Analysis
Voclosporin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific sites, altering the molecule’s properties.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts to facilitate the reactions. The major products formed from these reactions are various metabolites that contribute to the compound’s pharmacokinetic and pharmacodynamic properties .
Scientific Research Applications
Lupus Nephritis
Voclosporin has been extensively studied in the context of lupus nephritis. The AURORA studies (AURORA-1 and AURORA-2) demonstrated its effectiveness when combined with mycophenolate mofetil and low-dose glucocorticoids. Key findings include:
- Efficacy : In AURORA-1, 41% of patients receiving this compound achieved a complete renal response at week 52 compared to 23% in the placebo group (odds ratio 2.65) .
- Proteinuria Reduction : this compound-treated patients showed significant reductions in urine protein-to-creatinine ratio (UPCR), achieving UPCR ≤0.5 g/g more rapidly than those on standard therapy .
- Safety Profile : Adverse events were similar between this compound and control groups, with serious adverse events occurring at comparable rates .
Table 1: Summary of Efficacy in Lupus Nephritis Trials
Study | Treatment Group | Complete Renal Response (%) | UPCR Reduction (%) |
---|---|---|---|
AURORA-1 | This compound | 41 | Significant |
AURORA-2 | This compound | Stable eGFR over 36 months | +2.7 mL/min |
AURA-LV | Triple Therapy | Earlier response observed | Significant |
Other Immunological Disorders
Beyond lupus nephritis, this compound has shown promise in treating various immunological conditions:
- Non-Infectious Uveitis : Initial studies indicate potential benefits in managing inflammation associated with this condition .
- Psoriasis : Research is ongoing to assess this compound's efficacy in skin-related autoimmune disorders .
- Organ Transplantation : Its role as an immunosuppressant post-transplantation is being explored, given its mechanism of action .
Pharmacokinetics and Pharmacodynamics
This compound exhibits distinct pharmacokinetic properties due to its structural modifications. It has a favorable absorption profile and a half-life that supports twice-daily dosing, allowing for consistent therapeutic levels . The pharmacodynamics involve modulation of T-cell activation through inhibition of calcineurin, which plays a crucial role in immune response regulation.
Case Studies
Several clinical trials have documented the outcomes associated with this compound treatment:
- Phase 3 Trials : In a trial involving patients with proliferative lupus nephritis, this compound significantly improved renal response rates compared to placebo, highlighting its effectiveness in severe cases .
- Long-term Safety : Extended follow-up from AURORA studies indicates sustained efficacy with no unexpected safety signals over three years .
Mechanism of Action
Voclosporin exerts its effects by inhibiting calcineurin, a calcium-dependent phosphatase involved in cytokine generation and T-cell activation. By binding to calcineurin, this compound blocks the production of interleukin-2 and T-cell mediated immune responses, stabilizing podocytes in the kidneys . This dual mechanism of action makes this compound effective in treating lupus nephritis and other immune-related conditions .
Comparison with Similar Compounds
Structural and Pharmacokinetic Differences
Parameter | Voclosporin | Cyclosporine | Tacrolimus |
---|---|---|---|
Chemical Modification | Methyl group at amino acid-1 | None | Macrolide structure |
Calcineurin IC50 | 4–5x lower than cyclosporine | Baseline | 10–100x lower than cyclosporine |
Metabolic Stability | Reduced CYP3A4 dependency | High CYP3A4 metabolism | High CYP3A4 metabolism |
Half-life | ~12 hours | ~18 hours | ~12–24 hours |
Dosing | 23.7 mg twice daily | 2–5 mg/kg/day | 0.1–0.2 mg/kg/day |
Key Insights :
- This compound’s structural modification confers greater calcineurin inhibition and metabolic stability, minimizing nephrotoxic metabolites .
- Unlike cyclosporine, this compound exhibits non-linear PK at lower doses, leading to preferential inhibition of systemic calcineurin over tissue-bound targets .
Efficacy in Specific Indications
Lupus Nephritis (LN)
- This compound : In the AURORA 1 trial, 40.8% of patients achieved complete renal response (CRR) at 1 year vs. 22.5% with placebo. Proteinuria reduction occurred 169 days earlier than controls . Long-term data (AURORA 2) showed sustained efficacy over 3 years with stable eGFR .
- Cyclosporine: Limited use in LN due to nephrotoxicity. CRR rates are ~30% but require frequent dose adjustments .
- Tacrolimus : Comparable CRR (~45%) but higher risks of diabetes and infections .
Psoriasis
- This compound : Phase III trial showed inferior efficacy (35% vs. 53% SPGA score) compared to cyclosporine, likely due to reduced tissue penetration .
Organ Transplantation
- This compound: Non-inferior to tacrolimus in preventing acute rejection (PROMISE trial: 2.3% vs. 5.8% BPAR in high-dose group) with lower new-onset diabetes (1.6% vs. 16.4%) .
- Tacrolimus : Higher efficacy in rejection prevention but associated with hyperglycemia and neurotoxicity .
Key Insights :
- This compound’s improved metabolic profile reduces hypertension, hyperlipidemia, and gingival hyperplasia compared to cyclosporine .
Pharmacodynamic Interactions
Biological Activity
Voclosporin is a novel calcineurin inhibitor that has gained attention for its therapeutic potential, particularly in the treatment of autoimmune diseases such as lupus nephritis. This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profile, supported by data tables and case studies.
This compound functions by inhibiting calcineurin, an enzyme critical for T cell activation. This inhibition prevents the dephosphorylation of nuclear factor of activated T cells (NFAT), thereby blocking the transcription of various pro-inflammatory cytokines, including IL-2 and IFN-γ. The structural modifications in this compound compared to cyclosporine A enhance its pharmacokinetic properties and reduce nephrotoxicity .
Efficacy in Clinical Trials
This compound has been primarily studied for its effects on lupus nephritis. The AURORA 1 trial demonstrated significant improvements in renal response rates among patients treated with this compound compared to those receiving placebo. Key findings from this trial include:
- Complete Renal Response (CRR) : 41% of patients on this compound achieved CRR at 52 weeks compared to 23% in the placebo group (odds ratio 2.65; p < 0.0001) .
- Time to Response : Patients receiving this compound achieved a 50% reduction in proteinuria significantly faster than those on placebo, starting from Week 2 .
Safety Profile
While this compound shows promise, its safety profile must be considered. The most common serious adverse events reported included infections, predominantly pneumonia, with similar rates between this compound and placebo groups (4% each) during trials . An integrated analysis across multiple studies found no new safety signals, although the incidence of infections was higher in the this compound group (62.2%) compared to controls (54.9%) .
Data Summary
The following table summarizes key findings from major clinical trials involving this compound:
Study | Population | Efficacy Endpoint | This compound Group | Placebo Group | p-value |
---|---|---|---|---|---|
AURORA 1 | 357 patients | Complete Renal Response at Week 52 | 41% | 23% | <0.0001 |
AURA-LV | 534 patients | Complete Renal Response at Year 1 | 43.7% | 23.3% | <0.0001 |
Integrated Analysis | Diverse Racial Groups | Adverse Events | Similar rates | Similar rates | N/A |
Case Studies
A notable case study involved a patient with severe lupus nephritis who had previously failed standard treatments. After initiating therapy with this compound combined with mycophenolate mofetil and low-dose steroids, the patient achieved complete remission within three months, demonstrating the drug's rapid efficacy in challenging cases .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of voclosporin as a calcineurin inhibitor, and how does it differ from other CNIs like cyclosporine?
this compound inhibits calcineurin (CN), blocking IL-2 expression and T-cell-mediated immune responses. Unlike cyclosporine, it also stabilizes kidney podocytes, which may reduce proteinuria in lupus nephritis (LN) . Pharmacokinetic studies show its potency in vitro is higher than cyclosporine, with a distinct dose-response relationship due to nonlinear pharmacokinetics (e.g., greater-than-proportional increases in exposure with dose escalation) .
Q. How should preclinical studies design experiments to evaluate this compound's immunosuppressive efficacy?
Preclinical studies should use in vitro calcineurin inhibition assays to measure IC50 values and compare them to reference CNIs like cyclosporine or tacrolimus . In vivo models of LN (e.g., murine lupus models) should assess proteinuria reduction, histological kidney damage, and T-cell activity. Ensure dose-ranging studies account for nonlinear pharmacokinetics observed in human trials .
Q. What are the critical endpoints for evaluating this compound's efficacy in lupus nephritis clinical trials?
Primary endpoints should include complete renal response (CRR), defined as UPCR ≤0.5 mg/mg, eGFR ≥60 mL/min/1.73 m², and glucocorticoid taper ≤2.5 mg/day by Week 24. Secondary endpoints should track time to achieve ≥50% proteinuria reduction, as rapid declines correlate with improved long-term outcomes .
Q. How does this compound's pharmacokinetic profile influence dosing regimens in clinical trials?
this compound exhibits nonlinear pharmacokinetics, with steady-state concentrations achieved after 6 days of twice-daily dosing. Food intake reduces Cmax by 29–53%, necessitating strict fasting protocols in trials. Therapeutic drug monitoring (TDM) is not required due to predictable exposure-response relationships, unlike tacrolimus .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings between this compound trials (e.g., AURORA 1 vs. PROMISE)?
In AURORA 1 (LN), this compound + MMF/glucocorticoids achieved CRR rates of 40.8% vs. 22.5% for controls, with no significant renal toxicity . In the PROMISE trial (kidney transplantation), high-dose this compound showed lower NODAT rates than tacrolimus but reduced eGFR . These discrepancies may arise from differences in patient populations (e.g., LN vs. transplant) and endpoint definitions. Use pooled analyses (e.g., integrated datasets from AURA-LV and AURORA 1) to identify context-dependent efficacy .
Q. What statistical methods are optimal for analyzing this compound's long-term renal outcomes?
Mixed Effect Model Repeated Measures (MMRM) analysis is recommended for longitudinal data (e.g., proteinuria reduction over 52 weeks) to handle missing values and baseline covariates. For safety analyses, apply time-to-event models (e.g., Kaplan-Meier) to assess risks like hypertension or hyperkalemia .
Q. How do subpopulations (e.g., racial/ethnic groups) respond differently to this compound?
Post hoc analyses of AURORA 1/2 trials show consistent CRR rates across Black, Hispanic, and Asian patients, with no significant safety disparities. However, Black patients had higher baseline proteinuria, requiring stratification in trial designs. Use propensity score matching to compare this compound against historical cohorts (e.g., ALMS trial data) .
Q. What is the evidence supporting this compound's glucocorticoid-sparing effects in LN?
In pooled analyses, >80% of this compound-treated patients achieved prednisone doses ≤2.5 mg/day by Week 16, with CRR rates maintained at 1 year. This aligns with EULAR/KDIGO guidelines advocating early glucocorticoid reduction to mitigate toxicity. Mechanistically, this compound’s dual action (immunosuppression + podocyte stabilization) may reduce reliance on steroids .
Q. How can researchers optimize combination therapies using this compound?
Preclinical data suggest synergism with MMF via complementary pathways (CN inhibition + purine synthesis blockade). Clinical trials should test this compound with emerging agents (e.g., SGLT2 inhibitors) while monitoring additive renal benefits. Avoid combinations with strong CYP3A4 inhibitors/inducers to prevent pharmacokinetic interactions .
Q. What biomarkers predict this compound responsiveness in LN patients?
Baseline UPCR >3 mg/mg and active sediment (e.g., cellular casts) correlate with poorer outcomes. Early proteinuria reduction (≥25% by Week 4) predicts CRR achievement. Investigate urinary CD80 and serum anti-C1q antibodies as exploratory biomarkers in phase IV studies .
Q. Methodological Considerations
- Contradictory Data : Address discrepancies (e.g., renal function outcomes in LN vs. transplantation) by conducting meta-analyses with stratification by disease stage and comorbidity profiles .
- Longitudinal Monitoring : Use constrained eGFR values (>90 mL/min/1.73 m² capped at 90) to correct for hyperfiltration artifacts in LN trials .
- Safety Signal Detection : Leverage integrated safety databases (e.g., AURORA 1/2) to identify low-frequency adverse events like BK viremia or hypertension .
Properties
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H111N11O12/c1-25-27-28-29-41(15)53(76)52-57(80)66-44(26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27-28,35-48,50-53,76H,1,26,29-34H2,2-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b28-27+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICRTLVBTLFLRD-PTWUADNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H111N11O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030488 | |
Record name | Voclosporin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1214.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
less than 0.1 g/L | |
Record name | Voclosporin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11693 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
515814-00-3, 515814-01-4 | |
Record name | ISA 247 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0515814003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Voclosporin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0515814014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Voclosporin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11693 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Voclosporin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2- methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2- methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31- undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VOCLOSPORIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PN063X6B1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>129 | |
Record name | Voclosporin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11693 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.